molecular formula C9H18O2 B588195 2-Propylhexanoic Acid-d7 CAS No. 1246818-01-8

2-Propylhexanoic Acid-d7

Cat. No.: B588195
CAS No.: 1246818-01-8
M. Wt: 165.284
InChI Key: HWXRWNDOEKHFTL-WRYJHXPGSA-N
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Description

2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid, which is an impurity found in valproic acid . It has a molecular formula of C9H11D7O2 and a molecular weight of 165.28 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(1,1,2,2,3,3,3-Heptadeuteriopropyl)Hexanoic Acid . The InChI is InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 .


Physical and Chemical Properties Analysis

2-Propylhexanoic Acid has a molecular weight of 158.24 g/mol. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has 6 rotatable bond counts. Its exact mass is 158.130679813 g/mol and its monoisotopic mass is 158.130679813 g/mol .

Scientific Research Applications

Reactive Extraction and Catalysis

2-Propylhexanoic Acid-d7, as a related compound to butyl hexanoate and hexanoic acid, can be used in reactive extraction processes to intensify the formation of long-chain esters, such as butyl hexanoate. This process can be enhanced by employing deep eutectic solvents that act as both solvent and catalyst, improving esterification reactions in the food, beverage, and cosmetic industries (Zhou et al., 2020). Additionally, ionic liquids have been explored as dual catalyst-solvents for esterification processes, offering advantages like reduced side reactions, easier recycling, and less corrosion (Zeng et al., 2020).

Anaplerotic Treatments

Derivatives of hexanoic acid, such as triheptanoin, have shown potential in anaplerotic treatments, which aim to refill the tricarboxylic acid cycle in metabolic disorders. This approach could have implications for the development of treatments for epilepsy and other neurological disorders by leveraging the metabolic pathways of related medium-chain triglycerides (Borges & Sonnewald, 2012).

Photocatalysis and Environmental Remediation

The synthesis and application of nanocomposites, such as Dy2Sn2O7-SnO2, which can be facilitated by compounds like this compound, show significant potential in photocatalysis for the degradation and removal of organic contaminants. This application is crucial for environmental remediation efforts, particularly in water treatment processes to eliminate hazardous substances like dyes and herbicides from water bodies (Zinatloo-Ajabshir et al., 2017).

Corrosion Inhibition

The structure and electronic properties of compounds similar to this compound can inform the development of corrosion inhibitors. Quantum chemical calculations and experimental studies on quinoxaline derivatives, for instance, have demonstrated their effectiveness in protecting metals like copper and mild steel from corrosion in acidic environments. These findings can contribute to the design of more efficient corrosion inhibitors for industrial applications (Zarrouk et al., 2014; Saraswat & Yadav, 2020).

Synthesis of Industrial Chemicals

The non-catalytic synthesis of esters, such as the bis(2-ethylhexyl)ester of sebacic acid, under subcritical conditions without external catalysts, demonstrates the potential for using this compound in the production of synthetic lubricants. These lubricants have broad applications across the aerospace, automobile, and manufacturing industries, highlighting the importance of efficient and environmentally friendly synthesis routes (Narayan & Madras, 2017).

Mechanism of Action

Target of Action

2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid

Biochemical Pathways

It’s known that stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Therefore, it can be inferred that this compound might be involved in various metabolic pathways.

Pharmacokinetics

It’s known that the compound is used for pharmaceutical testing , suggesting that it has been studied for its pharmacokinetic properties.

Result of Action

For instance, 2-Propylhexanoic Acid has been found to have toxic effects when administered intraperitoneally .

Action Environment

It’s known that the compound is used in various research fields, including metabolic research and environmental studies , suggesting that its action may be influenced by various environmental factors.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Propylhexanoic Acid-d7 can be achieved through the deuteration of 2-Propylhexanoic Acid. The starting material, 2-Propylhexanoic Acid, can be synthesized through the oxidation of 2-Propyl-1-heptanol. The oxidation reaction can be carried out using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting 2-Propylhexanoic Acid can then be deuterated using deuterium gas or deuterated solvents such as deuterated water or deuterated methanol.", "Starting Materials": ["2-Propyl-1-heptanol", "Oxidizing agent (potassium permanganate or chromium trioxide)", "Deuterium gas or deuterated solvents (deuterated water or deuterated methanol)"], "Reaction": ["Oxidation of 2-Propyl-1-heptanol using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 2-Propylhexanoic Acid", "Deuteration of 2-Propylhexanoic Acid using deuterium gas or deuterated solvents such as deuterated water or deuterated methanol to yield 2-Propylhexanoic Acid-d7"] }

CAS No.

1246818-01-8

Molecular Formula

C9H18O2

Molecular Weight

165.284

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid

InChI

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2

InChI Key

HWXRWNDOEKHFTL-WRYJHXPGSA-N

SMILES

CCCCC(CCC)C(=O)O

Synonyms

4-Octanecarboxylic Acid-d7; 

Origin of Product

United States

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